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Compound of Interest

Compound Name: RPW-24

Cat. No.: B1680036

In the evolving landscape of cancer therapeutics, oncolytic viruses are emerging as a
promising modality. This guide provides a comparative analysis of RPW-24, identified in recent
clinical studies as RP2, a genetically modified oncolytic herpes simplex virus-1 (HSV-1). This
analysis is intended for researchers, scientists, and drug development professionals, offering a
detailed look at its performance, mechanism of action, and comparative efficacy against
alternative immunotherapies based on available clinical trial data.

Mechanism of Action: A Multi-pronged Anti-Tumor
Attack

RP2 is an enhanced-potency oncolytic virus engineered to selectively replicate in and destroy
tumor cells.[1][2] Its therapeutic effect is multi-faceted, stemming from the expression of three
key transgenes:

o Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): This cytokine stimulates the
maturation and recruitment of dendritic cells, which are crucial for initiating an anti-tumor
immune response.[1][2]

e Fusogenic Glycoprotein (GALV-GP-R-): This protein promotes the fusion of infected tumor
cells with neighboring uninfected tumor cells, enhancing the spread of the virus within the
tumor microenvironment.[1][3]
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e Anti-CTLA-4 Antibody-like Molecule: By expressing a localized anti-CTLA-4 antibody, RP2
aims to block this key immune checkpoint, thereby unleashing a more potent T-cell-mediated

attack on the cancer cells, while potentially limiting the systemic toxicity associated with
intravenous anti-CTLA-4 antibodies.[1][4][5]

This combination of direct oncolysis and robust immune stimulation forms the basis of RP2's
therapeutic potential.[3][6][7]
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Caption: Mechanism of action for the oncolytic virus RP2.
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Comparative Efficacy: RP2 Monotherapy vs.
Combination Therapy

Clinical trial data, primarily from the Phase 1 study NCT04336241, provides insights into the
efficacy of RP2 both as a monotherapy and in combination with the anti-PD-1 checkpoint
inhibitor, nivolumab. The primary patient population for which data has been presented is
metastatic uveal melanoma, a cancer type known for its poor response to traditional
immunotherapies.

. Median
Overall Disease .
Treatment o Number of Duration of
Indication . Response Control
Arm Patients (n) Response
Rate (ORR) Rate (DCR)
(mDOR)
RP2 Uveal
3 33.3% (1/3)
Monotherapy = Melanoma
RP2 + Uveal
_ 14 28.6% (4/14)  58.8% 11.5 months
Nivolumab Melanoma
Uveal
RP2 (Overall) 17 29.4% (5/17) 58.8% 11.47 months
Melanoma
RP2 + Cutaneous 9 (anti-PD-1
_ _ 44.4%
Nivolumab Melanoma failed)
RP2 + Head and
_ 33%
Nivolumab Neck Cancer

Data sourced from presentations at the American Society of Clinical Oncology (ASCO) and the
Society for Melanoma Research.[2][8][9][10]

The data indicates that RP2 demonstrates clinical activity both as a single agent and in
combination with nivolumab in heavily pre-treated patients with difficult-to-treat cancers.[8][11]
Notably, responses were observed in patients who had previously failed anti-PD-1 therapy.[12]

Emerging Comparisons: RP2 vs. Standard of Care
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A registration-directed Phase 2/3 clinical trial (REVEAL) is underway to compare the efficacy of
RP2 in combination with nivolumab against the combination of ipilimumab (an anti-CTLA-4
antibody) and nivolumab in treatment-naive patients with metastatic uveal melanoma.[13] This
study will provide a more direct benchmark against a current standard-of-care immunotherapy
regimen.

Experimental Protocols

The following is a summary of the experimental protocol for the Phase 1 study of RP2
(NCT04336241).[1][4]

Study Design: An open-label, multicenter, Phase 1 dose-escalation and expansion study.

Patient Population: Adult patients with advanced or metastatic solid tumors who have
progressed on standard therapy or for whom no standard therapy is available. Key inclusion
criteria included having at least one measurable and injectable tumor.[1]

Treatment Protocol:

» Dose Escalation (Part 1): Patients received intratumoral injections of RP2 at escalating dose
levels to determine the recommended Phase 2 dose (RP2D).[1]

e Dose Expansion (Part 2):
o RP2 Monotherapy: A cohort of patients received RP2 as a single agent.

o Combination Therapy: A cohort of patients received RP2 in combination with nivolumab.
RP2 was administered intratumorally every two weeks for up to eight doses. Nivolumab
was administered intravenously.[1]

Outcome Measures:

o Primary: Safety and tolerability, maximum tolerated dose (MTD), and recommended Phase 2
dose (RP2D).[10]

e Secondary: Overall response rate (ORR), duration of response (DOR), and disease control
rate (DCR) assessed by modified RECIST v1.1 criteria.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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